molecular formula C9H9NO B1329842 4-Ethoxybenzonitrile CAS No. 25117-74-2

4-Ethoxybenzonitrile

Cat. No. B1329842
CAS RN: 25117-74-2
M. Wt: 147.17 g/mol
InChI Key: PJRLUGQMEZZDIY-UHFFFAOYSA-N
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Description

4-Ethoxybenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives, where an ethoxy group is attached to the benzene ring. Although the provided papers do not directly discuss 4-ethoxybenzonitrile, they do provide insights into the chemistry of similar compounds, such as 4-methoxybenzonitrile and 4-hydroxybenzonitrile, which can be used to infer some aspects of the behavior and properties of 4-ethoxybenzonitrile.

Synthesis Analysis

The synthesis of related compounds, such as 3-methoxy-4-chloro-5-nitrobenzonitrile, has been reported through various methods, including the use of vanillin as a starting material . Similarly, 4-ethoxybenzonitrile could be synthesized through analogous methods, potentially starting from ethoxybenzene derivatives and introducing the nitrile group through suitable reagents and conditions.

Molecular Structure Analysis

Studies on the molecular structure of 4-hydroxybenzonitrile and its anion have been conducted using IR spectra and ab initio calculations . These studies reveal the impact of substituents on the benzene ring and the electronic distribution within the molecule. For 4-ethoxybenzonitrile, the ethoxy group would contribute to the electron density of the aromatic ring through its electron-donating effect, potentially affecting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The chemical behavior of 4-methoxybenzonitrile in the presence of various reagents has been investigated, showing the formation of hydrogen-bonded complexes and the influence of such interactions on the molecule's electronic states . 4-Ethoxybenzonitrile may undergo similar interactions, with the ethoxy group potentially affecting the molecule's reactivity and the types of complexes it can form.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be significantly influenced by their substituents. For instance, the conversion of 4-hydroxybenzonitrile into its oxyanion leads to noticeable changes in the IR spectra and structural parameters . By analogy, the ethoxy group in 4-ethoxybenzonitrile would affect its physical properties, such as solubility, melting point, and boiling point, as well as its spectral characteristics.

Scientific Research Applications

4-Ethoxybenzonitrile is a type of organic compound that falls under the category of phenoxy compounds . While specific applications in scientific research fields are not readily available in the sources I have access to, here are some potential applications based on its properties and related compounds:

  • Organic Synthesis : 4-Ethoxybenzonitrile can be used as a building block in organic synthesis due to its structure and properties . It can participate in various chemical reactions to form more complex molecules.

  • Solvent : Similar to Benzonitrile, 4-Ethoxybenzonitrile could potentially be used as a solvent in laboratory settings .

  • Precursor to Derivatives : Benzonitrile, a similar compound, is known to react with amines to afford N-substituted benzamides after hydrolysis . 4-Ethoxybenzonitrile could potentially have similar reactivity.

  • Preparation of Diphenylmethanimine : Benzonitrile can act as a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis . It’s possible that 4-Ethoxybenzonitrile could be used in a similar manner.

  • Coordination Complexes : Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile . 4-Ethoxybenzonitrile might have similar properties.

  • Green Synthesis : Benzonitrile can be prepared from benzaldehyde and hydroxylamine hydrochloride . This method could potentially be adapted for the synthesis of 4-Ethoxybenzonitrile.

4-Ethoxybenzonitrile is a type of organic compound that falls under the category of phenoxy compounds . While specific applications in scientific research fields are not readily available in the sources I have access to, here are some potential applications based on its properties and related compounds:

  • Organic Synthesis : 4-Ethoxybenzonitrile can be used as a building block in organic synthesis due to its structure and properties . It can participate in various chemical reactions to form more complex molecules.

  • Solvent : Similar to Benzonitrile, 4-Ethoxybenzonitrile could potentially be used as a solvent in laboratory settings .

  • Precursor to Derivatives : Benzonitrile, a similar compound, is known to react with amines to afford N-substituted benzamides after hydrolysis . 4-Ethoxybenzonitrile could potentially have similar reactivity.

  • Preparation of Diphenylmethanimine : Benzonitrile can act as a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis . It’s possible that 4-Ethoxybenzonitrile could be used in a similar manner.

  • Coordination Complexes : Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile . 4-Ethoxybenzonitrile might have similar properties.

  • Green Synthesis : Benzonitrile can be prepared from benzaldehyde and hydroxylamine hydrochloride . This method could potentially be adapted for the synthesis of 4-Ethoxybenzonitrile.

Safety And Hazards

4-Ethoxybenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLUGQMEZZDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179806
Record name 4-Ethoxybenzoic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzonitrile

CAS RN

25117-74-2
Record name 4-Ethoxybenzoic acid nitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxybenzoic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
PR Hiremath, MK Rendale, PB Belavi… - Materials …, 2015 - ingentaconnect.com
Dielectric relaxation time of different molar concentrations of 2-Ethoxybenzonitrile, 4-Ethoxybenzonitrile, 1-Bromo 2,4-Difluorobenzene, 2,6-Difluorobenzaldehyde and 2-Bromo 4-…
Number of citations: 3 www.ingentaconnect.com
D Mauleon, R Granados… - The Journal of Organic …, 1983 - ACS Publications
… with the tertiary alkyl halide ethyl 2-bromo-2-methylpropionate did not afford the expected ethyl 2-(4-cyanophenyl)-2methylpropionate but instead formed 4-ethoxybenzonitrile (2e, 68% …
Number of citations: 20 pubs.acs.org
E Zhao, L Chen, Q Zhu, Z Chen, Y Wei… - Chinese Journal of …, 2023 - Wiley Online Library
… The yield of 4-ethoxybenzonitrile increased significantly from … role in the yield of 4-ethoxybenzonitrile, and it was increased … of C−O coupling product 4-ethoxybenzonitrile to 81 and 71% …
Number of citations: 0 onlinelibrary.wiley.com
LPG Keffler - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… This was not found feasible, but the reaction occurred with equal facility when applied to veratronitrile and 3-methoxy-4-ethoxybenzonitrile, leading to analogues of the compound 11, …
Number of citations: 4 pubs.rsc.org
HL Holmes, LW Trevoy - Canadian Journal of Research, 1944 - cdnsciencepub.com
… The 3-methoxy-4-ethoxybenzonitrile was prepared, following the general method of Johnson and Stevenson (10) for the synthesis of veratronitrile, and the nitrile hydrolysed to 3-…
Number of citations: 1 cdnsciencepub.com
K Nihei, I Kubo - International journal of biological macromolecules, 2019 - Elsevier
As a novel mushroom tyrosinase inhibitor, 4-methoxybenzonitrile (anisnitrile) was identified (IC 50 = 111.1 μM) with hyperbolic inhibition manner. The calculated αK i (166.3 μM) was …
Number of citations: 14 www.sciencedirect.com
M KOBAYASHI, T NAGASAWA… - European journal of …, 1989 - Wiley Online Library
Nitrilase was purified from an extract of isovaleronitrile‐induced cells of Rhodococcus rhodochrous J1 in seven steps. In the last step, the enzyme was crystallized by adding ammonium …
Number of citations: 172 febs.onlinelibrary.wiley.com
S Wang, J Liu, L Niu, H Yi, CW Chiang, A Lei - Journal of Photochemistry …, 2018 - Elsevier
… As we can see, 4-ethoxybenzonitrile could be smoothly tolerated and the corresponding 4-hydroxybenzonitrile was obtained in a moderate yield (1b). Despite of the effect of large steric …
Number of citations: 11 www.sciencedirect.com
M Kobayashi, N Yanaka, T Nagasawa… - Journal of …, 1990 - Am Soc Microbiol
A novel nitrilase that preferentially catalyzes the hydrolysis of aliphatic nitriles to the corresponding carboxylic acids and ammonia was found in the cells of a facultative crotononitrile-…
Number of citations: 162 journals.asm.org
A Banerjee, S Sengupta, MM Adak… - The Journal of Organic …, 1983 - ACS Publications
… with the tertiary alkyl halide ethyl 2-bromo-2-methylpropionate did not afford the expected ethyl 2-(4-cyanophenyl)-2methylpropionate but instead formed 4-ethoxybenzonitrile (2e, 68% …
Number of citations: 32 pubs.acs.org

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